REACTION_SMILES
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[ClH:17].[OH:1][CH2:2][CH:3]1[CH2:4][O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][cH:12]2)[O:8]1.[S:13]([Cl:14])([Cl:15])=[O:16]>>[CH2:2]([CH:3]1[CH2:4][O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][cH:12]2)[O:8]1)[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1COc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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ClCC1COc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |